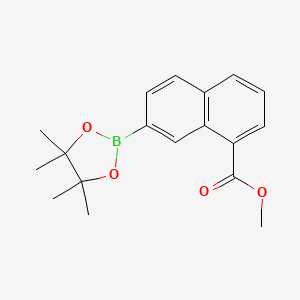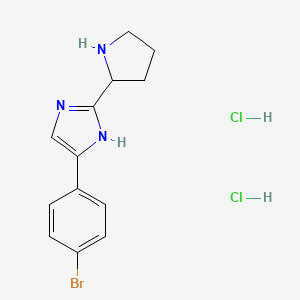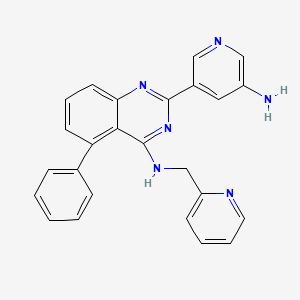![molecular formula C12H12N6O2S B13994375 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide CAS No. 70421-80-6](/img/structure/B13994375.png)
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a diazenyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group and a carbothioamide group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide typically involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with hydrazinecarbothioamide . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
1-Substituted-3,5-dimethyl-4-[(substituted phenyl)diazenyl]pyrazoles: These compounds have similar structures but different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
70421-80-6 |
|---|---|
Fórmula molecular |
C12H12N6O2S |
Peso molecular |
304.33 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide |
InChI |
InChI=1S/C12H12N6O2S/c1-7-11(8(2)17(16-7)12(13)21)15-14-9-3-5-10(6-4-9)18(19)20/h3-6H,1-2H3,(H2,13,21) |
Clave InChI |
GISMGWKERVLKGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(=S)N)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


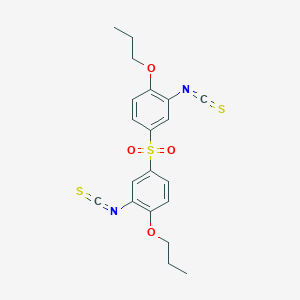

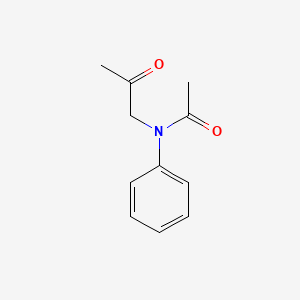
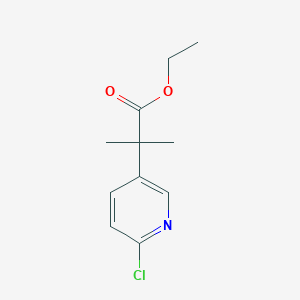


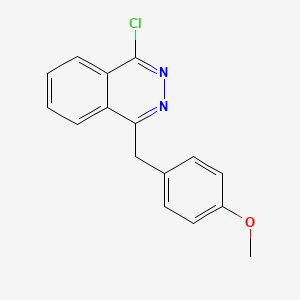

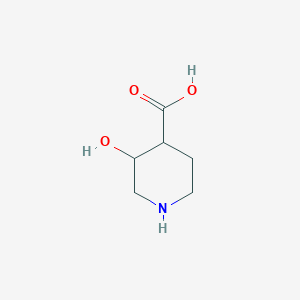

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
